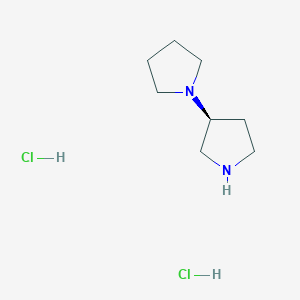

(S)-1,3'-Bipyrrolidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. It is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral auxiliary under controlled conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-1,3’-Bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1,3’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

CNS Disorders Treatment

Research indicates that compounds related to (S)-1,3'-bipyrrolidine exhibit potential as histamine H3 receptor antagonists. These antagonists are being investigated for their therapeutic effects on conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and obesity . The ability of these compounds to modulate neurotransmitter release through H3 receptor inhibition suggests their utility in enhancing cognitive function and managing psychiatric disorders.

Key Findings:

- Alzheimer's Disease: Compounds derived from (S)-1,3'-bipyrrolidine have shown promise in improving cognitive performance in models of Alzheimer's disease by targeting the H3 receptor .

- Attention Deficit Hyperactivity Disorder: The modulation of histamine receptors may also play a role in managing ADHD symptoms .

Asymmetric Synthesis

(S)-1,3'-Bipyrrolidine dihydrochloride is widely used as a chiral ligand in asymmetric synthesis. Its application has been demonstrated in various chemical reactions, including 1,3-dipolar cycloadditions and the synthesis of complex alkaloids.

Case Study:

- In one study, (S)-1,3'-bipyrrolidine was employed as a ligand in the enantioselective synthesis of loline alkaloids. The results indicated high enantioselectivity and yield, showcasing the compound's effectiveness in facilitating asymmetric transformations .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of (S)-1,3’-Bipyrrolidine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric synthesis. It binds to metal catalysts, creating a chiral environment that promotes the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with various metal ions and substrates, leading to the desired stereochemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1,3’-Bipyrrolidine dihydrochloride: The enantiomer of (S)-1,3’-Bipyrrolidine dihydrochloride, used in similar applications but with opposite stereochemistry.

1,2-Diaminocyclohexane: Another chiral ligand used in asymmetric synthesis.

Proline derivatives: Commonly used chiral catalysts in organic synthesis.

Uniqueness

(S)-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts and its high enantioselectivity set it apart from other similar compounds.

Biologische Aktivität

(S)-1,3'-Bipyrrolidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a chiral compound characterized by two pyrrolidine rings. Its chemical structure contributes to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic processes, which can lead to altered physiological responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. For instance, it has been tested against several strains of bacteria with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

2. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| HCT-116 | 8.2 | |

| HepG2 | 12.9 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. A study highlighted its ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study involving the treatment of bacterial infections in mice, this compound was administered at varying doses. Results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using different concentrations of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 5 µM.

Eigenschaften

CAS-Nummer |

859027-47-7 |

|---|---|

Molekularformel |

C8H17ClN2 |

Molekulargewicht |

176.69 g/mol |

IUPAC-Name |

1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |

InChI-Schlüssel |

YVDLKXCXGLINFV-QRPNPIFTSA-N |

SMILES |

C1CCN(C1)C2CCNC2.Cl.Cl |

Isomerische SMILES |

C1CCN(C1)[C@H]2CCNC2.Cl |

Kanonische SMILES |

C1CCN(C1)C2CCNC2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.